physical and chemical properties of n-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
physical and chemical properties of n-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Analysis of N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine, a novel compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this molecule is not widely published, this document synthesizes information from established chemical principles and data on its core structural motifs: the 4-(methylthio)benzyl group and the 1-(pyridin-2-yl)ethan-1-amine moiety. We will explore its predicted physicochemical properties, propose a robust synthetic pathway, and discuss the chemical reactivity and stability based on its functional groups. Furthermore, this guide delves into the strategic importance of its structural components in medicinal chemistry, offering insights into its potential as a scaffold in drug discovery programs.
Chemical Identity and Structural Elucidation
N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is a secondary amine featuring a chiral center at the ethylamine bridge. The structure combines a pyridine ring, known for its role in coordinating with biological targets, and a methylthio-substituted benzene ring, a functional group that can significantly modulate pharmacokinetic properties.
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IUPAC Name: N-((4-(methylthio)phenyl)methyl)-1-(pyridin-2-yl)ethan-1-amine
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Molecular Formula: C₁₅H₁₈N₂S
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Chirality: Contains one stereocenter at the carbon atom bonded to both the pyridine ring and the secondary amine. The compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.
The core structure is composed of two key fragments:
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1-(Pyridin-2-yl)ethan-1-amine: A primary amine with a molecular weight of 122.17 g/mol [1].
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4-(Methylthio)benzyl group: Derived from 4-(methylthio)benzylamine, which has a molecular weight of 153.25 g/mol [2].
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound, calculated based on its constituent parts and established computational models. These values are essential for predicting its behavior in biological systems and for designing appropriate experimental conditions.
| Property | Predicted Value | Source/Method |
| Molecular Weight | 258.38 g/mol | Calculated |
| Monoisotopic Mass | 258.11871 Da | Calculated |
| XLogP3 | ~3.4 | Computed by analogy |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 5 | [3] |
| Topological Polar Surface Area (TPSA) | 28.17 Ų | Calculated |
| pKa (Pyridine Nitrogen) | ~4.5 - 5.5 | Estimated based on pyridine derivatives[4][5] |
| pKa (Amine Nitrogen) | ~8.5 - 9.5 | Estimated based on secondary amines |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DCM. | Inferred from structural analogues[6] |
Synthesis and Purification Workflow
The most direct and efficient method for synthesizing N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is through reductive amination. This well-established reaction involves the formation of a Schiff base intermediate from an aldehyde and a primary amine, followed by its reduction to the target secondary amine.
Proposed Synthetic Pathway: Reductive Amination
The proposed two-step, one-pot synthesis involves the reaction of 4-(methylthio)benzaldehyde with 1-(pyridin-2-yl)ethan-1-amine, followed by in-situ reduction.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
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4-(methylthio)benzaldehyde (1.0 eq)
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1-(pyridin-2-yl)ethan-1-amine (1.05 eq)[1]
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic Acid (catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
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To a solution of 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous DCM, add 1-(pyridin-2-yl)ethan-1-amine (1.05 eq).
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Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate imine formation. Stir at room temperature for 1-2 hours.
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Monitor the formation of the Schiff base intermediate by Thin Layer Chromatography (TLC).
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Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations, minimizing side reactions.
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Stir the reaction at room temperature overnight (12-16 hours).
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Separate the organic layer and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from both the pyridine and benzene rings (typically in the δ 7.0-8.5 ppm range), a singlet for the methylthio (-SCH₃) protons around δ 2.5 ppm, signals for the benzylic (-CH₂-) and ethyl (-CH-CH₃) protons, and a broad singlet for the amine (-NH-) proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for all 15 carbon atoms, including the characteristic upfield signal for the -SCH₃ carbon and the aromatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.12.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=N/C=C stretching from the aromatic rings (~1400-1600 cm⁻¹).[7]
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Purity Analysis (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally achieving >95% for use in biological assays.
Chemical Reactivity and Stability
The reactivity of N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is governed by its three primary functional components.
Caption: Key reactivity sites of the N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine molecule.
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Pyridine Nitrogen: As a weak base, the pyridine nitrogen can be protonated to form salts with strong acids.[4] This property is crucial for formulating the compound for biological testing. It is also susceptible to N-oxidation.
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Secondary Amine: The secondary amine is more basic than the pyridine nitrogen and will be the primary site of protonation under physiological conditions. It is also a nucleophilic center that can undergo further alkylation or acylation reactions.
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Methylthio Group: This group is a key site for metabolic transformation. The sulfur atom can be oxidized in vivo by cytochrome P450 enzymes to form the corresponding sulfoxide and subsequently the sulfone.[8] This metabolic pathway can be leveraged to control the drug's half-life and clearance.[8]
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Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored protected from strong oxidizing agents, which could target the thioether group, and strong acids.
Significance in Drug Discovery and Medicinal Chemistry
The structural motifs within this molecule are of significant interest in modern drug design.
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Pyridine Scaffold: Pyridine and its derivatives are prevalent in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their involvement in pi-stacking interactions with biological targets.[9] They are found in drugs for a wide range of diseases.
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The "Magic Methyl" Effect: The strategic placement of methyl groups can profoundly influence a molecule's potency and pharmacokinetic profile, an effect often termed the "magic methyl" effect.[10] The methyl group on the ethylamine linker can enhance binding affinity by fitting into hydrophobic pockets of a target protein.[10]
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The Methylthio Pharmacophore: The -SCH₃ group serves as a valuable pharmacophore. It increases lipophilicity, which can enhance membrane permeability.[11] More importantly, its role as a metabolic handle allows medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate, balancing potency with an appropriate duration of action.[8] The metabolic oxidation of the methylthio group often leads to more polar metabolites, facilitating excretion.
Conclusion
N-(4-(methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine represents a promising chemical scaffold for drug discovery. By combining the well-established biological relevance of the pyridine ring with the pharmacokinetic-modulating properties of the methylthio group, this compound offers a versatile platform for developing novel therapeutic agents. This guide provides a foundational understanding of its predicted properties and a reliable synthetic protocol, enabling researchers to efficiently synthesize and explore the potential of this and related molecules in their research and development programs.
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